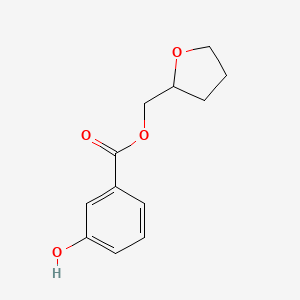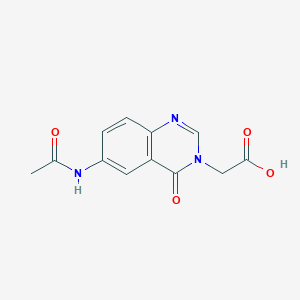
2-(6-Acetamido-4-oxoquinazolin-3-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Acetamido-4-oxoquinazolin-3-yl)acetic acid is a quinazolinone derivative with significant potential in various scientific and industrial applications. This compound features a quinazolinone core, which is a bicyclic structure consisting of a fused benzene and pyrimidine ring, and is substituted with an acetamido group and an acetic acid moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Acetamido-4-oxoquinazolin-3-yl)acetic acid typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of anthranilic acid with an appropriate acylating agent to form an intermediate quinazolinone derivative.
Oxidation: The intermediate undergoes oxidation to introduce the oxo group at the 4-position of the quinazolinone ring.
Acetylation: The acetamido group is introduced through acetylation of the amine group at the 6-position.
Carboxylation: Finally, the acetic acid moiety is introduced at the 3-position through a carboxylation reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and green chemistry principles can also be employed to make the process more efficient and environmentally friendly.
化学反应分析
Types of Reactions: 2-(6-Acetamido-4-oxoquinazolin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can further modify the quinazolinone core.
Reduction: Reduction reactions can reduce the oxo group to a hydroxyl group.
Substitution: Substitution reactions can replace the acetamido or acetic acid groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Hydroxylated quinazolinones.
Reduction Products: Hydroxylated quinazolinones.
Substitution Products: Modified quinazolinones with different functional groups.
科学研究应用
2-(6-Acetamido-4-oxoquinazolin-3-yl)acetic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which 2-(6-Acetamido-4-oxoquinazolin-3-yl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological and therapeutic effects. The exact mechanism can vary depending on the specific application and target.
相似化合物的比较
2-(6-Acetamido-4-oxoquinazolin-3-yl)acetic acid is structurally similar to other quinazolinone derivatives, such as:
Quinazolinone: The parent compound without substitutions.
Acetylated Quinazolinones: Similar compounds with different acyl groups.
Hydroxylated Quinazolinones: Compounds with hydroxyl groups at various positions.
Uniqueness: What sets this compound apart is its specific combination of functional groups, which can lead to unique biological and chemical properties compared to other quinazolinone derivatives.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and mechanisms
属性
IUPAC Name |
2-(6-acetamido-4-oxoquinazolin-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-7(16)14-8-2-3-10-9(4-8)12(19)15(6-13-10)5-11(17)18/h2-4,6H,5H2,1H3,(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURXKCMOLFNOJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=CN(C2=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl N-[2-(methylaminomethyl)phenyl]carbamate](/img/structure/B2975347.png)
![2-Benzyl-5-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2975349.png)
![2-(2-Ethoxy-2-oxoethyl)-1-[4-(trifluoromethyl)benzyl]pyridinium bromide](/img/structure/B2975350.png)

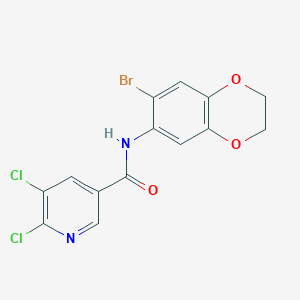
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide](/img/structure/B2975354.png)
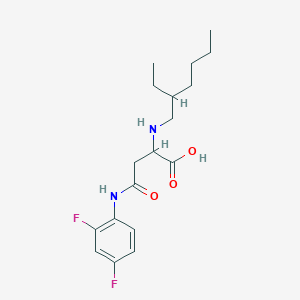
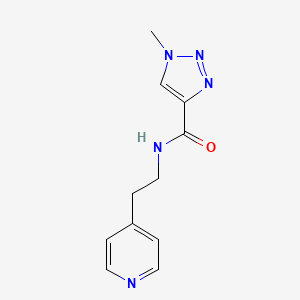
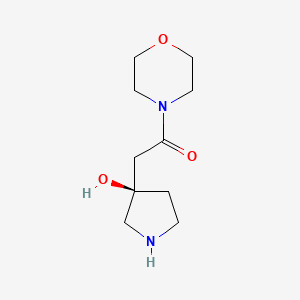
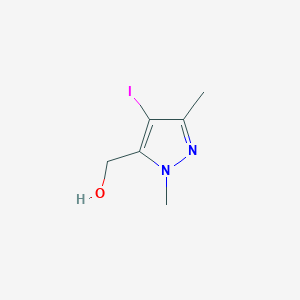
![N-butyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2975363.png)
![1-(2-ethoxybenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2975365.png)
